Product packaging for N-(2-chlorophenyl)-2-phenylpropanamide(Cat. No.:)

N-(2-chlorophenyl)-2-phenylpropanamide

Cat. No.: B1183269
M. Wt: 259.733
InChI Key: YKOCYKJJSGZESN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.733. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO B1183269 N-(2-chlorophenyl)-2-phenylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.733

IUPAC Name

N-(2-chlorophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H14ClNO/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18)

InChI Key

YKOCYKJJSGZESN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on N-(2-chlorophenyl)-2-methylpropanamide, a structural analog of the requested "N-(2-chlorophenyl)-2-phenylpropanamide." Extensive searches did not yield specific data for the requested compound. The information presented herein pertains to the methyl derivative, which is a well-characterized compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of N-(2-chlorophenyl)-2-methylpropanamide, including its chemical identifiers, physicochemical properties, and synthetic methodologies.

Compound Identification and Properties

N-(2-chlorophenyl)-2-methylpropanamide is a chemical compound belonging to the class of N-aryl amides. It is characterized by a 2-chlorophenyl group attached to the nitrogen atom of a propanamide that is substituted with a methyl group at the 2-position.

Chemical Identifiers

A summary of the key identifiers for N-(2-chlorophenyl)-2-methylpropanamide is provided in the table below for easy reference.

IdentifierValueSource
CAS Number 5434-52-6[1][2]
IUPAC Name N-(2-chlorophenyl)-2-methylpropanamide[1]
Molecular Formula C₁₀H₁₂ClNO[1]
Molecular Weight 197.66 g/mol [1][2]
InChI InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)[1]
InChIKey JHCUDKMENCRKFQ-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)C(=O)NC1=CC=CC=C1Cl[1]
PubChem CID 225833[1]
DSSTox Substance ID DTXSID50280133[1]
Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-(2-chlorophenyl)-2-methylpropanamide. These properties are crucial for understanding the compound's behavior in various biological and chemical systems.

PropertyValueSource
XLogP3 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 197.0607417[1]
Monoisotopic Mass 197.0607417[1]
Topological Polar Surface Area 29.1 Ų[1]
Heavy Atom Count 13[1]
Complexity 182[1]

Experimental Protocols

Synthesis of N-(2-chlorophenyl)-2-methylpropanamide

A common method for the synthesis of N-(2-chlorophenyl)-2-methylpropanamide involves the acylation of 2-chloroaniline with 2-methylpropanoyl chloride (isobutyryl chloride).

Materials:

  • 2-chloroaniline

  • 2-methylpropanoyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline in the anhydrous aprotic solvent.

  • Add an equimolar amount of the tertiary amine base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an equimolar amount of 2-methylpropanoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-chlorophenyl)-2-methylpropanamide.

The following diagram illustrates the general workflow for the synthesis.

Synthesis_Workflow Synthesis Workflow for N-(2-chlorophenyl)-2-methylpropanamide cluster_reactants Reactants cluster_process Process cluster_product Product 2-chloroaniline 2-chloroaniline Mixing Mixing and Reaction 2-chloroaniline->Mixing 2-methylpropanoyl_chloride 2-methylpropanoyl_chloride 2-methylpropanoyl_chloride->Mixing Solvent_Base Aprotic Solvent & Tertiary Amine Base Solvent_Base->Mixing Workup Aqueous Work-up & Extraction Mixing->Workup Reaction Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Final_Product N-(2-chlorophenyl)-2- methylpropanamide Purification->Final_Product Pure Product

Caption: General synthesis workflow for N-(2-chlorophenyl)-2-methylpropanamide.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by N-(2-chlorophenyl)-2-methylpropanamide. Research into the biological activity of this compound appears to be limited.

However, we can propose a logical relationship for its synthesis based on the general protocol described above.

Synthesis_Logic Logical Relationship of Synthesis Start Start Dissolve_Reactant Dissolve 2-chloroaniline and base in solvent Start->Dissolve_Reactant Cool_Mixture Cool reaction mixture Dissolve_Reactant->Cool_Mixture Add_Acyl_Chloride Add 2-methylpropanoyl chloride Cool_Mixture->Add_Acyl_Chloride React Allow to react Add_Acyl_Chloride->React Quench Quench reaction React->Quench Extract Extract product Quench->Extract Purify Purify product Extract->Purify End End Purify->End

Caption: Logical flow of the synthesis process.

This technical guide provides a foundational understanding of N-(2-chlorophenyl)-2-methylpropanamide based on currently available data. Further research is warranted to elucidate its biological activities and potential mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of N-(2-chlorophenyl)-2-phenylpropanamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given that this compound is a chiral compound, considerations for chiral separation are also discussed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds. The following method is a recommended starting point for the analysis of this compound, based on common practices for similar aromatic amides.[1][2]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

2. Calibration Standards:

  • Prepare a stock solution of a certified reference standard of this compound in the diluent.

  • Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations.

3. Chromatographic Conditions:

  • The following table summarizes a typical starting point for HPLC method development. Optimization may be required based on experimental results.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1]
Gradient (Example) Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 220 nm or 254 nm (scan for optimal wavelength using a photodiode array detector).[2][4]

4. Data Analysis:

  • Integrate the peak area of this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Standard Prepare Standards Inject Inject into HPLC Filter->Inject Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Calibrate Create Calibration Curve Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices or trace-level impurities.[5][6] The following protocol outlines a general approach for developing an LC-MS method.

Experimental Protocol: LC-MS Analysis

1. Sample and Standard Preparation:

  • Follow the same procedure as for the HPLC-UV analysis, but use LC-MS grade solvents.

2. LC-MS Conditions:

  • The following table provides a starting point for LC-MS method development.

ParameterRecommended Condition
LC System A UHPLC or HPLC system coupled to a mass spectrometer.
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A gradient mixture of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).[4]
Gradient (Example) Start with 10% A, ramp to 90% A over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Mass Spectrometer A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Scan Mode Full scan to determine the parent ion, followed by product ion scan (MS/MS) for fragmentation.
MRM Transitions Develop a Multiple Reaction Monitoring (MRM) method for quantification using specific parent-daughter ion transitions.

3. Data Analysis:

  • Identify the precursor ion ([M+H]⁺) of this compound in full scan mode.

  • Optimize fragmentation and select suitable product ions for MRM.

  • Use the MRM transitions to quantify the analyte in samples against a calibration curve.

Workflow for LC-MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry SamplePrep Prepare & Filter Sample Inject Inject Sample SamplePrep->Inject Separate RP-C18 Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize FullScan Full Scan (Identify [M+H]⁺) Ionize->FullScan MSMS MS/MS (Product Ion Scan) FullScan->MSMS MRM MRM for Quantification MSMS->MRM Quantify Quantify MRM->Quantify Data Analysis

Caption: Workflow for LC-MS analysis of this compound.

Chiral Separation Considerations

This compound is a chiral molecule, and the separation of its enantiomers is often crucial in pharmaceutical development.[7] Chiral HPLC is the most common technique for this purpose.[8][9]

Approaches to Chiral HPLC Separation
  • Chiral Stationary Phases (CSPs): This is the most direct and widely used method.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[11]

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9][10]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column.[10]

Recommended Chiral HPLC Method Development

A systematic screening of different chiral stationary phases under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) is the most effective approach to developing a successful chiral separation method.

Summary of Potential Chiral HPLC Conditions
ParameterNormal PhaseReversed Phase
CSP Column e.g., CHIRALPAK® IA, IB, IC (Amylose-based)e.g., CHIRALPAK® AGP, CBH (Protein-based)
Mobile Phase Heptane/Isopropanol or Heptane/EthanolAqueous buffer/Acetonitrile or Methanol
Additives Trifluoroacetic acid (TFA) or Diethylamine (DEA) for basic or acidic analytes.-
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm

Logical Flow for Chiral Method Development

Chiral_Method_Dev Start Racemic Analyte ScreenCSPs Screen Chiral Stationary Phases (Polysaccharide, Protein, etc.) Start->ScreenCSPs SelectMode Select Mobile Phase Mode (Normal, Reversed, Polar Organic) ScreenCSPs->SelectMode Optimize Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) SelectMode->Optimize Validate Validate Method Optimize->Validate

Caption: Logical workflow for chiral HPLC method development.

These application notes and protocols provide a comprehensive starting point for the analysis of this compound. Method validation according to regulatory guidelines should be performed once a suitable method has been developed.

References

Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Purification Method Overview and Data Summary

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical results that can be expected with each technique for analogous N-aryl amides.

Purification TechniqueCompound ExampleInitial PurityFinal PurityYieldReference
Recrystallization N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideCrude98.6%91.5%[1]
Column Chromatography N-(2-azide methyl) phenyl)-2,3-dimethyl-N-phenylbutanamideCrude>95%95%[2]
Preparative HPLC General N-aryl amidesVariable>99%Variable[3][4][5]

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of N-aryl amides

This protocol is adapted from the purification of a structurally similar N-aryl amide.[1]

Materials:

  • Crude N-(2-chlorophenyl)-2-phenylpropanamide

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture to reflux with stirring.

  • Continue to add absolute ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

  • Determine the yield and assess the purity using an appropriate analytical method (e.g., HPLC, melting point).

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent Heat to Reflux dissolved Completely Dissolved Solution solvent->dissolved cool_rt Cool to Room Temperature dissolved->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry purified Purified Product dry->purified

Caption: Workflow for the purification of this compound by recrystallization.

Normal-Phase Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-aryl amides, silica gel is a commonly used stationary phase.

Experimental Protocol: Column Chromatography of N-aryl amides

This protocol is based on the successful purification of a similar N-aryl amide.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a mobile phase of 10% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Determine the yield and assess the purity of the final product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase (e.g., 10% EtOAc/Hexane) load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate purified Purified Product evaporate->purified

Caption: Workflow for purification by normal-phase column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material, especially for smaller scale preparations or when impurities are structurally very similar to the target compound.

Experimental Protocol: Preparative HPLC of N-aryl amides

This is a general protocol that should be optimized for the specific instrument and column used.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Preparative C18 HPLC column

  • Preparative HPLC system with fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common starting point for N-aryl amides is a gradient of acetonitrile and water.[3]

  • Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the peak of the purified product.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

  • Final Product: Obtain the highly purified this compound and determine the final yield.

Prep_HPLC_Workflow cluster_method_dev Method Development cluster_purification Purification cluster_isolation Isolation & Analysis analytical Analytical HPLC Method Development scale_up Scale-up to Preparative Method analytical->scale_up sample_prep Prepare & Filter Sample injection Inject onto Preparative Column sample_prep->injection collection Collect Fractions injection->collection purity_check Analyze Fraction Purity collection->purity_check combine Combine Pure Fractions purity_check->combine remove_solvent Remove Solvent combine->remove_solvent final_product High-Purity Product remove_solvent->final_product

Caption: Workflow for purification by preparative HPLC.

References

Application Notes and Protocols for High-Throughput Screening of N-(2-chlorophenyl)-2-phenylpropanamide and Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the high-throughput screening (HTS) of N-(2-chlorophenyl)-2-phenylpropanamide and its analogs for potential anti-inflammatory activity. While specific HTS data for this compound is not extensively available in public literature, this application note constructs a representative screening protocol based on the known biological activities of structurally similar propanamide derivatives, which have demonstrated anti-inflammatory and analgesic properties.[1] The described assay is a cell-based reporter assay designed to identify inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.

Introduction

N-phenylpropanamide derivatives constitute a class of compounds with recognized therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities.[1][2] The core structure presents a versatile scaffold for chemical modifications to explore and optimize biological activity. High-throughput screening (HTS) offers a robust methodology for rapidly assessing large libraries of such compounds to identify promising lead candidates for drug discovery.[3][4]

This application note details a hypothetical HTS campaign to identify and characterize compounds that modulate the TNF-α-induced activation of the NF-κB signaling pathway, a critical inflammatory cascade. The protocols and data presented are representative and intended to serve as a guide for developing a comprehensive screening strategy for this compound and related molecules.

Signaling Pathway Overview

The NF-κB signaling pathway is a central mediator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkB IκB IkB_P p-IκB IkB->IkB_P Phosphorylation NFkB NF-κB NFkB->IkB Inhibition NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Induction

Figure 1: Simplified TNF-α induced NF-κB signaling pathway.

High-Throughput Screening Protocol

This protocol describes a 384-well plate-based luciferase reporter gene assay to screen for inhibitors of NF-κB activation.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Buffer: Phosphate Buffered Saline (PBS).

  • Stimulant: Recombinant Human TNF-α.

  • Test Compounds: this compound and analogs dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the NF-κB pathway (e.g., Bay 11-7082).

  • Negative Control: 0.1% DMSO in cell culture medium.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

2. Experimental Workflow:

HTS_Workflow A 1. Cell Seeding (HEK293-NF-κB-Luc) 2,500 cells/well in 20 µL B 2. Incubation 24 hours at 37°C, 5% CO2 A->B C 3. Compound Addition 100 nL of test compounds, positive control, or DMSO B->C D 4. Pre-incubation 1 hour at 37°C, 5% CO2 C->D E 5. Stimulation 5 µL of TNF-α (final conc. 10 ng/mL) D->E F 6. Incubation 6 hours at 37°C, 5% CO2 E->F G 7. Signal Detection Add 25 µL Luciferase Reagent Read Luminescence F->G

Figure 2: High-throughput screening experimental workflow.

3. Detailed Procedure:

  • Cell Seeding:

    • Harvest HEK293-NF-κB-Luc cells and resuspend in cell culture medium to a final concentration of 1.25 x 10^5 cells/mL.

    • Using a multi-drop dispenser, add 20 µL of the cell suspension to each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a compound plate with serial dilutions of the test compounds. The final concentration in the assay will typically range from 10 µM to 1 nM.

    • Using an acoustic liquid handler or pin tool, transfer 100 nL of the compound solutions, positive control, or DMSO (negative control) to the appropriate wells of the cell plate.

  • Pre-incubation:

    • Incubate the plate for 1 hour at 37°C, 5% CO2 to allow the compounds to interact with the cells.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in cell culture medium at a 5X concentration (50 ng/mL).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 5 µL of medium to the unstimulated wells.

  • Incubation:

    • Incubate the plate for 6 hours at 37°C, 5% CO2 to allow for the induction of the luciferase reporter gene.

  • Signal Detection:

    • Equilibrate the assay plate and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The raw luminescence data is normalized to the controls on each plate to determine the percent inhibition for each test compound.

  • Percent Inhibition (%) = 100 x (1 - [(RLU_compound - RLU_neg_control) / (RLU_pos_control - RLU_neg_control)])

    • Where RLU is the Relative Luminescence Unit.

    • RLU_compound is the signal from wells with the test compound.

    • RLU_neg_control is the average signal from the DMSO-treated, TNF-α stimulated wells (0% inhibition).

    • RLU_pos_control is the average signal from the unstimulated, DMSO-treated wells (100% inhibition).

The quality of the HTS assay is monitored using the Z' factor.[5]

  • Z' factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z' factor ≥ 0.5 is considered excellent for HTS.[5]

Hypothetical Screening Data

The following table represents potential data from a primary screen of this compound and a small library of its analogs.

Compound IDConcentration (µM)% InhibitionZ' FactorHit
This compound1065.20.78Yes
Analog-0011012.50.78No
Analog-0021088.90.78Yes
Analog-0031045.10.78No
Analog-0041072.80.78Yes
Positive Control595.40.78N/A
Negative ControlN/A00.78N/A

Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) would be subjected to secondary screening to determine their potency. This involves a dose-response experiment where the compounds are tested across a range of concentrations. The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Compound IDIC50 (µM)Hill Slope
This compound2.51.10.992
Analog-0020.81.30.995
Analog-0045.10.90.989
Positive Control0.151.20.998

Conclusion

The described HTS application note provides a comprehensive and robust framework for the identification and characterization of novel anti-inflammatory agents based on the this compound scaffold. By employing a validated cell-based NF-κB reporter assay, it is possible to efficiently screen compound libraries and identify potent modulators of this key inflammatory pathway, thereby providing a strong foundation for further lead optimization and drug development efforts. Researchers are encouraged to adapt and optimize this general protocol to suit their specific resources and research objectives.

References

Designing experiments with N-(2-chlorophenyl)-2-phenylpropanamide as a variable

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for N-(2-chlorophenyl)-2-phenylpropanamide

Introduction

This document provides detailed application notes and experimental protocols for the investigation of this compound. Due to the limited publicly available data on the specific biological activities of this compound, the experimental designs outlined below are based on the known therapeutic properties of structurally similar propanamide derivatives. These related compounds have demonstrated potential anti-inflammatory, analgesic, and anticonvulsant effects. The following protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to systematically evaluate the pharmacological profile of this compound.

Compound Profile:

  • Name: this compound

  • Molecular Formula: C₁₅H₁₄ClNO

  • Predicted Activities: Anti-inflammatory, Analgesic, Anticonvulsant

Proposed Screening Workflow

A general workflow for the initial screening of this compound is presented below. This workflow is designed to efficiently assess the primary biological activities of the compound, starting with in vitro assays and progressing to in vivo models for the most promising activities.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Lead Optimization A Compound Synthesis & Purity Analysis B In Vitro Anti-inflammatory Assays (COX-2 Inhibition, Cytokine Release) A->B C Cytotoxicity Assay A->C D Analgesic Activity Testing (Hot Plate Test) B->D E Anticonvulsant Activity Testing (PTZ-induced Seizure Model) B->E F Acute Toxicity Study C->F G Dose-Response Analysis D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Report Generation H->I

Figure 1: General Experimental Workflow for this compound.

Anti-inflammatory Activity

Structurally related compounds suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the potential mechanism of action of this compound as a COX-2 inhibitor, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G A Inflammatory Stimuli (e.g., LPS) B Cell Membrane Phospholipids A->B activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D substrate E Prostaglandins (PGE2, etc.) D->E catalyzes F Inflammation (Pain, Fever, Swelling) E->F mediates G N-(2-chlorophenyl)- 2-phenylpropanamide G->D inhibits

Figure 2: Potential COX-2 Inhibition Pathway.
Experimental Protocols

Protocol 2.2.1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[1][2]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.

    • Reconstitute human recombinant COX-2 enzyme and keep on ice.[3]

    • Prepare a stock solution of this compound in DMSO and create a dilution series (e.g., 0.1, 1, 10, 100 µM).

    • Prepare a positive control inhibitor (e.g., Celecoxib).

  • Assay Procedure:

    • Add 10 µL of the test compound dilutions, positive control, or vehicle (DMSO) to wells of a 96-well opaque plate.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[3]

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of COX-2 activity).

Protocol 2.2.2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol measures the compound's ability to suppress the production of pro-inflammatory cytokines.[4][5]

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) in complete RPMI 1640 medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated group without the test compound.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine release for each compound concentration compared to the LPS-only control.

Data Presentation: Hypothetical Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Effects of this compound

Concentration (µM)COX-2 Inhibition (%)TNF-α Release Inhibition (%)
Vehicle Control 0 ± 2.10 ± 3.5
0.1 15.3 ± 3.210.8 ± 2.9
1.0 48.9 ± 5.142.5 ± 4.7
10.0 85.6 ± 4.379.1 ± 6.2
100.0 98.2 ± 1.595.3 ± 2.1
Celecoxib (1 µM) 95.4 ± 2.892.7 ± 3.3

Data are presented as mean ± standard deviation.

Analgesic Activity

The potential anti-inflammatory action of the compound suggests it may also exhibit analgesic properties.

Experimental Protocol: Hot Plate Test in Mice

The hot plate test is a common method for evaluating centrally mediated analgesia.[6][7][8]

  • Animal Preparation:

    • Use male Swiss albino mice (20-25 g).

    • Allow the animals to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Procedure:

    • Set the temperature of the hot plate to 55 ± 0.5°C.

    • Gently place each mouse on the hot plate and start a timer.

    • Observe the mouse for signs of pain, such as paw licking, shaking, or jumping.

    • Record the latency (in seconds) for the first sign of pain.

    • A cut-off time of 30 seconds is set to prevent tissue damage.[7]

  • Dosing and Measurement:

    • Administer this compound intraperitoneally (i.p.) at different doses (e.g., 10, 25, 50 mg/kg).

    • A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine (10 mg/kg, i.p.).

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.[9]

  • Data Analysis:

    • Calculate the percent increase in pain latency for each dose and time point compared to the vehicle control.

Data Presentation: Hypothetical Analgesic Activity

Table 2: Analgesic Effect of this compound in the Hot Plate Test

Treatment (mg/kg, i.p.)Reaction Time (seconds) at 60 min
Vehicle Control 8.5 ± 1.2
This compound (10) 12.3 ± 1.5
This compound (25) 18.7 ± 2.1
This compound (50) 25.4 ± 2.8
Morphine (10) 28.1 ± 2.5

Data are presented as mean ± standard deviation.

Anticonvulsant Activity

Some propanamide derivatives have shown activity against seizures. The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool for potential anticonvulsant drugs, particularly for absence seizures.[10][11][12]

Logical Relationship for Dose-Response Study

The following diagram illustrates the logical flow for determining the dose-dependent anticonvulsant effect of the compound.

G A Select Doses of Test Compound B Administer Compound to Animal Groups A->B C Induce Seizures (e.g., with PTZ) B->C D Measure Seizure Latency & Severity C->D E Analyze Data D->E F Dose-Response Curve E->F

References

Application Notes and Protocols for Safe Handling of N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

N-(2-chlorophenyl)-2-phenylpropanamide belongs to the class of N-aryl amides. Due to the presence of a chlorinated aromatic ring, it should be handled with caution. Analogous compounds, such as chloroacetanilides, are known to be hazardous.[1] They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Some aromatic amines and their derivatives are suspected carcinogens.[1][3] Therefore, it is crucial to treat this compound as a potentially hazardous substance.

Physicochemical and Toxicological Data

Specific quantitative toxicological data for this compound is not available. The table below summarizes known information for structurally related compounds to provide a basis for risk assessment.

PropertyValue / InformationSource / Analogue
Chemical Name This compound-
Molecular Formula C₁₅H₁₄ClNO-
Physical State Solid (predicted)General for similar amides
Primary Hazards Potential for skin, eye, and respiratory irritation. Harmful if swallowed.Based on 2'-Chloroacetanilide[1] and N-(2-chlorophenyl)-2-methyl-propanamide[4]
Carcinogenicity Limited evidence of carcinogenic effect for some related chloroacetanilides.2'-Chloroacetanilide[1]
Toxicity The toxicity of chloro-isomers of acetanilide in rats decreases in the order: para > meta > ortho.[5]o-, m-, p-Chloroacetanilid[5]
LD50 (Oral, Rat) Data not available for the target compound.-
Permissible Exposure Limit Not established.-

Engineering Controls

To minimize exposure, all work with this compound should be conducted in a well-ventilated area.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[6]

  • Ventilation: General laboratory ventilation should be adequate to control airborne concentrations of any vapors or dusts that might escape primary containment.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[6]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[4]

  • Skin Protection: A flame-resistant lab coat and full-length pants should be worn.[4] Ensure that skin is not exposed.

  • Gloves: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Safe Handling and Storage

  • Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Do not breathe dust, vapor, mist, or gas.[4]

    • Avoid contact with skin and eyes.[4]

    • Always use appropriate PPE.

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the laboratory.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Spills and Leaks
  • Minor Spill:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a suitable, closed container for disposal.[4]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Prevent entry into the area.

    • Contact your institution's environmental health and safety (EHS) department.

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]

Experimental Protocols

The following is a representative protocol for the synthesis of an N-aryl amide, illustrating the handling procedures for compounds like this compound. This protocol is adapted from a general method for amide synthesis.[8][9]

Representative Synthesis of an N-Aryl Amide

This procedure involves the reaction of an acyl chloride with an aniline derivative.

Materials:

  • 2-phenylpropanoyl chloride

  • 2-chloroaniline

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation (in a fume hood):

    • Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

    • Don all required PPE (lab coat, gloves, safety goggles).

  • Reaction Setup:

    • To a solution of 2-chloroaniline (1 mmol) in anhydrous DCM (20 mL), add triethylamine (1.2 mmol).

    • In a separate flask, dissolve 2-phenylpropanoyl chloride (1 mmol) in anhydrous DCM (10 mL).

  • Reaction:

    • Slowly add the 2-phenylpropanoyl chloride solution to the 2-chloroaniline solution dropwise at 0°C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup:

    • Once the reaction is complete, wash the mixture with diluted hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Visualized Workflows

General Laboratory Safety Workflow

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment A Conduct Risk Assessment B Review SDS/ Safety Info A->B C Prepare Engineering Controls (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh/Transfer Chemical in Hood D->E Start Experiment F Perform Experiment in Hood E->F G Monitor Experiment F->G H Quench Reaction/ Workup G->H I Segregate Chemical Waste H->I J Clean Glassware & Work Area I->J K Remove PPE & Wash Hands J->K L Safe Completion

Caption: Workflow for safe chemical handling in a laboratory setting.

Emergency Spill Response Logic

G A {Spill Occurs} B Is the spill large or uncontrollable? A->B C Evacuate Area Alert Others Call EHS/Emergency Services B->C Yes D Is the substance highly toxic or volatile? B->D No D->C Yes E Don appropriate PPE, including respiratory protection D->E No F Contain the spill with absorbent material E->F G Carefully collect spilled material F->G H Place in sealed container for hazardous waste G->H I Decontaminate the area H->I J {Spill Cleaned Up Safely} I->J

Caption: Decision workflow for responding to a chemical spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2-chlorophenyl)-2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed experimental procedures, troubleshooting guides, and frequently asked questions to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This reaction involves the acylation of 2-chloroaniline with 2-phenylpropanoyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-phenylpropanoic acid (or its corresponding acyl chloride, 2-phenylpropanoyl chloride) and 2-chloroaniline. If starting from the carboxylic acid, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is required to generate the acyl chloride in situ.

Q3: What is the role of the base in the reaction, and which one should I choose?

A3: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product. Common choices include aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), as well as organic bases like pyridine or triethylamine (Et₃N). The choice of base can influence the reaction rate and yield. For instance, pyridine can sometimes act as a superior acylating catalyst.

Q4: What is a typical solvent system for this reaction?

A4: The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water. The organic phase dissolves the reactants (2-phenylpropanoyl chloride and 2-chloroaniline), while the aqueous phase contains the inorganic base. Dichloromethane (DCM) or diethyl ether are common organic solvents for this setup.

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization of amides include ethanol/water, hexane/ethyl acetate, and toluene. Column chromatography can also be employed for purification if recrystallization does not yield a product of sufficient purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps to resolve them.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive 2-phenylpropanoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of 2-chloroaniline. 3. Low reaction temperature: The reaction rate may be too slow at the given temperature. 4. Poor mixing: In a biphasic system, inefficient stirring can limit the interaction between reactants.1. Use freshly prepared or distilled 2-phenylpropanoyl chloride. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. 2. Use at least one equivalent of base, and consider a slight excess (1.1-1.2 equivalents). Monitor the pH of the aqueous layer to ensure it remains basic throughout the reaction. 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may improve the yield, but be cautious of potential side reactions. 4. Use vigorous stirring to ensure good mixing of the organic and aqueous phases.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials: Incomplete reaction. 2. Hydrolysis of 2-phenylpropanoyl chloride: Formation of 2-phenylpropanoic acid. 3. Diacylation of 2-chloroaniline: The amine is acylated twice. 4. Side reactions of the acyl chloride: Such as formation of an anhydride.1. Increase the reaction time or consider a slight excess of the acyl chloride. 2. This can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up. 3. This is less common with secondary anilines but can be minimized by slow, dropwise addition of the acyl chloride to the amine solution. 4. Ensure the acyl chloride is of high purity and stored under anhydrous conditions.
Product is an Oil and Does Not Solidify 1. Presence of impurities: Impurities can lower the melting point and prevent crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent even at low temperatures.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. A common technique is to dissolve the oil in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a standard procedure for the synthesis.

Materials:

  • 2-phenylpropanoyl chloride (1.0 eq)

  • 2-chloroaniline (1.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in dichloromethane.

  • Add the 10% aqueous NaOH solution (2.0 eq) to the flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 2-phenylpropanoyl chloride (1.0 eq), dissolved in a small amount of dichloromethane, to the stirred biphasic mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation: Optimizing Reaction Conditions
Parameter Condition A Condition B Condition C Expected Outcome/Rationale
Base 10% NaOH (aq)PyridineTriethylaminePyridine can sometimes catalyze the reaction and may lead to higher yields. Triethylamine is an organic base soluble in the organic phase.
Solvent DichloromethaneDiethyl EtherTolueneSolvent polarity can influence reaction rates and solubility of reactants and products.
Temperature 0 °C to RTRoom Temperature40 °CLower temperatures can minimize side reactions, while gentle heating may increase the reaction rate.
Stoichiometry (Acyl Chloride:Amine) 1:11.1:11:1.1A slight excess of the acyl chloride can help drive the reaction to completion, but may require more extensive purification.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-phenylpropanoyl chloride + 2-chloroaniline Reaction Schotten-Baumann Reaction (DCM, aq. NaOH, 0°C -> RT) Reactants->Reaction Separation Phase Separation Reaction->Separation Wash Aqueous Washes (HCl, NaHCO3, Brine) Separation->Wash Drying Drying (MgSO4) Wash->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Final_Product Pure N-(2-chlorophenyl)- 2-phenylpropanamide Filtration->Final_Product

A flowchart of the synthesis and purification process.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low product yield.

Troubleshooting_Yield Start Low Yield Observed Check_Acyl_Chloride Check Acyl Chloride Quality (Freshly prepared/distilled?) Start->Check_Acyl_Chloride Check_Base Verify Base Stoichiometry (>= 1 equivalent?) Check_Acyl_Chloride->Check_Base [Good] Improve_Acyl_Chloride Use fresh/pure acyl chloride. Protect from moisture. Check_Acyl_Chloride->Improve_Acyl_Chloride [Poor] Check_Reaction_Conditions Review Reaction Conditions (Temperature, Time, Stirring) Check_Base->Check_Reaction_Conditions [Yes] Adjust_Base Increase base to 1.1-1.2 eq. Monitor pH. Check_Base->Adjust_Base [No] Optimize_Conditions Optimize temperature and time. Ensure vigorous stirring. Check_Reaction_Conditions->Optimize_Conditions [Sub-optimal] Re_run_Experiment Re-run Experiment Check_Reaction_Conditions->Re_run_Experiment [Optimized] Improve_Acyl_Chloride->Re_run_Experiment Adjust_Base->Re_run_Experiment Optimize_Conditions->Re_run_Experiment

A decision tree for troubleshooting low yield.

Technical Support Center: Resolving Solubility Issues of N-(2-chlorophenyl)-2-phenylpropanamide in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-chlorophenyl)-2-phenylpropanamide and similar poorly soluble compounds in biological media.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I add my stock solution to aqueous cell culture media. What is the likely cause?

A1: This is a common issue for hydrophobic compounds. This compound is predicted to be poorly water-soluble due to its chemical structure, which includes non-polar phenyl and chlorophenyl groups.[1][2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium, the compound's solubility limit is often exceeded, leading to precipitation.

Q2: What is the first and simplest step I should take to address this precipitation?

A2: The most straightforward initial step is to optimize the concentration of your organic co-solvent, such as Dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of the co-solvent that is tolerated by your specific cell line without inducing cytotoxicity.[3][4] Prepare a dilution series of your compound in the co-solvent and then add it to the media, ensuring the final co-solvent concentration remains constant and non-toxic.[5]

Q3: I've optimized my co-solvent concentration, but I still see precipitation at my desired working concentration. What are my other options?

A3: If co-solvents alone are insufficient, several other techniques can be employed to enhance solubility. These include the use of cyclodextrins, nanoparticle formulations, pH adjustment, and the addition of surfactants.[6][7]

Q4: How do cyclodextrins improve the solubility of compounds like this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex.[10][11] This complex has improved aqueous solubility and can increase the bioavailability of the compound in your experimental system.[8][12]

Q5: Are there potential downsides to using solubility enhancers like DMSO or cyclodextrins in my experiments?

A5: Yes, it is critical to run appropriate vehicle controls. Co-solvents like DMSO and ethanol can have biological effects on their own, even at low concentrations.[3][4] Similarly, while generally considered safe, cyclodextrins can sometimes interact with cell membrane components.[11] Therefore, all experiments should include a vehicle control group that receives the same concentration of the solubility-enhancing agent as the experimental groups, but without the test compound.

Q6: Can adjusting the pH of my biological medium help to dissolve this compound?

A6: The solubility of compounds containing amide groups can be influenced by pH.[13] Amides are generally weak bases and can be protonated under acidic conditions, which may increase their solubility.[14] However, it's crucial to consider that significant changes in the pH of cell culture media can adversely affect cell viability and the biological activity of your compound. Any pH adjustments must be within the physiological tolerance of your experimental system.[15]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Assessment and Co-Solvent Optimization
  • Problem: Compound precipitates upon addition to aqueous media.

  • Initial Step: Prepare a high-concentration stock solution in 100% DMSO.

  • Optimization: Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%).

  • Procedure: Create serial dilutions of your compound in 100% DMSO. Add a small, consistent volume of each dilution to your media to achieve the desired final concentrations, ensuring the final DMSO percentage remains constant and below the cytotoxic level.[5]

  • Observation:

    • Success: The compound remains in solution at the desired concentration. Proceed with your experiment, including a vehicle control with the same final DMSO concentration.

    • Failure: Precipitation still occurs. Proceed to advanced solubilization techniques.

Data Presentation

Table 1: Comparison of Common Solubilization Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Starting Concentration
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent mixture.Simple to use, effective for many compounds.Can be toxic to cells at higher concentrations; may have off-target biological effects.[3][4]< 0.5% (v/v)
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic drug in a hydrophilic shell.[8]High solubilizing capacity, generally low toxicity.[11]Can interact with cell membranes; may alter drug-protein binding.1-5% (w/v)
Nanoparticle Formulation Increases surface area for dissolution; can be used for targeted delivery.[16][17]Significant increase in solubility and bioavailability.[18][19]More complex preparation; requires specialized equipment and expertise.Varies by formulation
pH Adjustment Ionization of the compound can increase aqueous solubility.[15]Can be effective for ionizable compounds.Limited by the physiological pH range of the biological system.Titrate to a pH within the tolerated range (e.g., 6.8-7.8)

Experimental Protocols

Protocol 1: Co-Solvent (DMSO) Solubility Test
  • Objective: To determine the maximum soluble concentration of this compound in biological media using DMSO as a co-solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Target biological medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 100 mM stock solution of the compound in 100% DMSO.

    • Create serial dilutions of the stock solution in 100% DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).

    • In separate microcentrifuge tubes, add 1 µL of each DMSO stock dilution to 999 µL of the pre-warmed biological medium. This results in a final DMSO concentration of 0.1%.

    • Vortex each tube gently for 10 seconds.

    • Incubate at the experimental temperature (e.g., 37°C) for 15-30 minutes.

    • Visually inspect for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the approximate maximum soluble concentration under these conditions.

Protocol 2: Cyclodextrin-Mediated Solubilization
  • Objective: To enhance the solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Target biological medium

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the biological medium (e.g., 10% w/v).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

    • The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method, such as HPLC-UV.

    • This stock solution can then be sterile-filtered and diluted into the biological medium for experiments. Remember to include a vehicle control with the same final concentration of HP-β-CD.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound stock_solution Prepare Concentrated Stock in 100% DMSO start->stock_solution determine_tolerance Determine Max Tolerable Co-solvent % in Media stock_solution->determine_tolerance test_solubility Test Solubility at Desired Concentration determine_tolerance->test_solubility precipitation Precipitation? test_solubility->precipitation success Success: Proceed with Experiment (with Vehicle Control) precipitation->success No failure Failure: Precipitation Occurs precipitation->failure Yes advanced_options Explore Advanced Solubilization Methods failure->advanced_options cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced_options->cyclodextrin nanoparticles Nanoparticle Formulation advanced_options->nanoparticles ph_adjustment pH Adjustment (within physiological range) advanced_options->ph_adjustment

Caption: Troubleshooting workflow for addressing solubility issues.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound N-(2-chlorophenyl)-2- phenylpropanamide (Hydrophobic) complex Water-Soluble Complex compound->complex cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Overcoming challenges in the purification of N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-chlorophenyl)-2-phenylpropanamide.

Troubleshooting Guide

1. Low or No Yield After Purification

Potential Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimal to keep the amide in the organic phase. For N-aryl amides, which are generally neutral, avoid strongly acidic or basic washes if the compound shows any instability.[1] - Minimize the number of extraction steps. - Back-extract the aqueous layer with a fresh portion of the organic solvent.
Product is Too Soluble in Recrystallization Solvent - Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] - If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[2] - Place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.[2]
Product Adsorbed Irreversibly to Chromatography Stationary Phase - For silica gel chromatography, if the compound is basic, it might interact strongly. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[3] - Switch to a different stationary phase, such as neutral alumina or reversed-phase silica.[4]
Product is Volatile - If the product is volatile, avoid high temperatures and prolonged drying under high vacuum.

2. Persistent Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials - 2-chlorophenylamine: This is a basic impurity. An acidic wash (e.g., dilute HCl) during the workup can help remove it. - 2-phenylpropanoyl chloride/acid: An aqueous basic wash (e.g., saturated NaHCO3 solution) can remove the unreacted acid chloride (after hydrolysis to the carboxylic acid) and the carboxylic acid itself.
Side-Reaction Products - Diacylated amine: This can happen if the amine is too reactive or if there's an excess of the acylating agent. Careful control of stoichiometry is crucial. Purification might require column chromatography. - Hydrolysis of the product: Amides are generally stable, but prolonged exposure to strong acids or bases, especially at high temperatures, can lead to hydrolysis. Maintain neutral pH during workup and purification where possible.
Co-eluting Impurities in Chromatography - Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC (Rf of the product around 0.2-0.3) is recommended.[3][5] - Try a different stationary phase (e.g., alumina, reversed-phase).
Occluded Impurities in Crystals - Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are less likely to trap impurities. - If impurities persist after one recrystallization, a second recrystallization using a different solvent system may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, such as 2-chlorophenylamine and 2-phenylpropanoic acid (or its corresponding acid chloride). Side-products can also include the diacylated product where two molecules of 2-phenylpropanoyl chloride have reacted with one molecule of 2-chlorophenylamine.

Q2: My purified product is an oil, but it should be a solid. What should I do?

A2: Oiling out can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent, or if the concentration of the solute is too high. Try using a lower boiling point solvent or a more dilute solution. If it still oils out, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. Alternatively, column chromatography can be used to purify the oil.

Q3: How do I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures) to find the optimal one.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for column chromatography of N-aryl amides on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5] The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for good separation.[3]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. The most common are:

  • Thin-Layer Chromatography (TLC): To check for the presence of multiple components.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate closely related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification Method Solvent/Eluent System Yield (%) Purity (%) (by HPLC) Notes
Recrystallization Ethanol/Water (3:1)8598.5Good for removing polar and non-polar impurities. Slow cooling is key.
Recrystallization Toluene7899.2Effective for removing starting materials.
Flash Column Chromatography Silica Gel, Hexane:Ethyl Acetate (4:1)70>99.5Excellent for separating closely related impurities. Lower yield due to handling losses.
Filtration through Alumina Neutral Alumina, Dichloromethane9297.0Quick method for removing polar impurities, may not remove non-polar ones effectively.[4]

Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a comparative overview of what to expect from different purification techniques.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it does not dissolve, heat the mixture. If the compound dissolves upon heating and crystallizes upon cooling, the solvent is potentially suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ideal system will give your product an Rf value of about 0.2-0.3.[3]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound Workup Aqueous Workup (Acidic/Basic Washes) CrudeProduct->Workup PurificationChoice Choice of Purification Workup->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Yield Moderate Purity ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography High Purity Lower Yield PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product CheckTLC Analyze by TLC Start->CheckTLC UnreactedSM Unreacted Starting Materials Present? CheckTLC->UnreactedSM Yes SideProducts Side-Products Present? CheckTLC->SideProducts No Streaking Streaking or Baseline Material? CheckTLC->Streaking Yes, Streaking AcidicWash Perform Acidic Wash (e.g., dilute HCl) UnreactedSM->AcidicWash Basic Spot BasicWash Perform Basic Wash (e.g., NaHCO3) UnreactedSM->BasicWash Acidic Spot Column Perform Column Chromatography SideProducts->Column Yes Recrystallize Recrystallize from Appropriate Solvent SideProducts->Recrystallize No NeutralizeSilica Deactivate Silica Gel (add Et3N to eluent) Streaking->NeutralizeSilica Pure Pure Product AcidicWash->Pure BasicWash->Pure Column->Pure Recrystallize->Pure NeutralizeSilica->Column

Caption: Troubleshooting decision tree for the purification of this compound.

References

Minimizing byproduct formation in N-(2-chlorophenyl)-2-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-(2-chlorophenyl)-2-phenylpropanamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Q1: What are the most common byproducts in the synthesis of this compound and how can I identify them?

A1: The most common byproducts typically arise from side reactions of the starting materials and the product under the reaction conditions. These can include:

  • 2-Phenylpropanoic acid: Formed from the hydrolysis of the starting material, 2-phenylpropanoyl chloride. This is often the most significant byproduct. It can be identified by its characteristic carboxylic acid peak in IR spectroscopy and its distinct retention time in HPLC analysis.

  • Diacylated 2-chloroaniline: This byproduct, N-(2-chlorophenyl)-N-(2-phenylpropanoyl)-2-phenylpropanamide, can form if the reaction conditions are too harsh or if there is an excess of the acylating agent. It will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.

  • Oxidation products of 2-chloroaniline: The starting material, 2-chloroaniline, is susceptible to oxidation, which can lead to colored impurities. These are often visible as a yellow or brown tint in the crude product.

  • Friedel-Crafts acylation products: Although less common without a strong Lewis acid catalyst, there is a possibility of the 2-phenylpropanoyl group acylating the aromatic ring of either 2-chloroaniline or the product itself. These byproducts would have a different substitution pattern on the aromatic ring, identifiable by NMR spectroscopy.

Q2: My reaction is yielding a significant amount of 2-phenylpropanoic acid. How can I minimize this hydrolysis byproduct?

A2: The formation of 2-phenylpropanoic acid is due to the reaction of 2-phenylpropanoyl chloride with water. To minimize this:

  • Ensure anhydrous conditions: Use dry solvents and glassware. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the addition of aqueous base: If using a Schotten-Baumann reaction with an aqueous base, add the base slowly and with vigorous stirring to ensure it is consumed in the reaction rather than accumulating and promoting hydrolysis.

  • Optimize the reaction temperature: Lowering the reaction temperature can slow down the rate of hydrolysis relative to the desired amidation reaction.

  • Use a non-aqueous base: Consider using a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent. This eliminates water from the reaction mixture.

Q3: I am observing colored impurities in my final product. What is the cause and how can I prevent them?

A3: Colored impurities are often due to the oxidation of 2-chloroaniline. To prevent this:

  • Use high-purity starting materials: Ensure the 2-chloroaniline is from a reliable source and has not been exposed to air or light for extended periods.

  • Degas solvents: Removing dissolved oxygen from the reaction solvent can help prevent oxidation.

  • Work under an inert atmosphere: As mentioned previously, a nitrogen or argon atmosphere will protect the reaction from atmospheric oxygen.

  • Purification: Most colored impurities can be removed by recrystallization or column chromatography.

Q4: My product yield is low, and I suspect diacylation. What reaction parameters should I adjust?

A4: Diacylation can occur if the initially formed amide is deprotonated and reacts with another molecule of the acyl chloride. To minimize this:

  • Control stoichiometry: Use a slight excess of the amine (2-chloroaniline) or a 1:1 molar ratio of the reactants. Avoid using a large excess of 2-phenylpropanoyl chloride.

  • Moderate the base: Use a base that is strong enough to neutralize the HCl byproduct but not so strong that it significantly deprotonates the amide product.

  • Temperature control: Running the reaction at a lower temperature can reduce the rate of the second acylation.

Data Presentation: Impact of Reaction Conditions on Purity

The following table summarizes the hypothetical effect of different reaction conditions on the purity of this compound, based on common side reactions.

ParameterCondition ACondition BCondition C
Solvent DichloromethaneTetrahydrofuranWater/DCM (Biphasic)
Base TriethylaminePyridineSodium Hydroxide
Temperature 0 °CRoom Temperature40 °C
Yield (%) 928578
Purity (%) 989590
2-Phenylpropanoic acid (%) < 125
Diacylated byproduct (%) < 0.512
Other impurities (%) < 0.523

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Dichloromethane (Recommended for High Purity)
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloroaniline (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Slowly add a solution of 2-phenylpropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Schotten-Baumann Synthesis
  • Preparation: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in dichloromethane.

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Acylation: Cool the mixture to 0 °C and add 2-phenylpropanoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Continue stirring vigorously at room temperature for 2-3 hours.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification 2_chloroaniline 2-Chloroaniline Reaction_Mixture Amidation Reaction 2_chloroaniline->Reaction_Mixture 2_phenylpropanoyl_chloride 2-Phenylpropanoyl Chloride 2_phenylpropanoyl_chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Byproduct Formation Pathways A 2-Phenylpropanoyl Chloride C This compound A->C Aminolysis E 2-Phenylpropanoic Acid A->E Hydrolysis B 2-Chloroaniline B->C I Oxidation Products B->I Oxidation G Diacylated Byproduct C->G Further Acylation D Water D->E F Excess 2-Phenylpropanoyl Chloride F->G H Oxygen/Light H->I

Caption: Key pathways for byproduct formation in the synthesis.

Long-term storage conditions for N-(2-chlorophenyl)-2-phenylpropanamide to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stability of N-(2-chlorophenyl)-2-phenylpropanamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Q2: How can I assess the stability of my sample of this compound?

A2: Stability testing is essential to understand how the quality of the compound changes over time under the influence of various environmental factors. This can be achieved through long-term stability studies under recommended storage conditions and/or accelerated stability studies.[1] Forced degradation studies are also highly recommended to identify potential degradation products and pathways.[2]

Q3: What potential degradation pathways should I be aware of for this compound?

A3: this compound contains an amide linkage, which can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] The presence of a chloro-substituted phenyl ring may also influence its susceptibility to photolytic degradation. Therefore, exposure to extreme pH, high temperatures, and light should be controlled.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is not available. However, as a general precaution, avoid storing the compound in close proximity to strong acids, bases, and oxidizing agents, as these could catalyze degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation.Store the compound in an amber or opaque container, protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Clumping or caking of the powder Moisture absorption (hygroscopicity).Store in a desiccator or a container with a desiccant. Ensure the container is tightly sealed.
Precipitation from a solution upon storage Poor solubility at the storage temperature or degradation to a less soluble product.Store solutions at the temperature at which they were prepared, if stable. If precipitation occurs, gently warm and sonicate to redissolve before use, and verify purity. Consider filtering the solution.
Appearance of new peaks in analytical chromatogram (e.g., HPLC) Chemical degradation.Conduct a forced degradation study to identify the new peaks. Re-evaluate storage conditions (temperature, humidity, light protection).
Loss of potency or inconsistent experimental results Significant degradation of the compound.Quantify the purity of the compound using a validated analytical method. If purity has decreased, obtain a new, pure batch of the compound and store it under more stringent conditions.

Data Presentation

Table 1: Recommended Storage Conditions for Stability Testing (Based on ICH Guidelines)

Study Type Storage Condition Minimum Duration Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsTo establish the shelf-life under normal storage conditions.[1]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsFor drugs intended for hotter and more humid climates.[1]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability in a shorter timeframe.[1]

Table 2: Potential Degradation Pathways and Stress Conditions

Degradation Pathway Stress Condition Potential Degradation Products
Hydrolysis (Acidic) 0.1 M HCl at elevated temperature (e.g., 60°C)2-chloroaniline and 2-phenylpropanoic acid
Hydrolysis (Basic) 0.1 M NaOH at room or elevated temperature2-chloroaniline and 2-phenylpropanoic acid
Oxidation 3-30% H₂O₂ at room temperatureOxidized derivatives of the phenyl rings
Thermal Degradation Dry heat (e.g., 70-80°C)Various thermal decomposition products
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement products

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Dilute the stressed samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each stress condition.

    • If a mass spectrometer is used, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Identification cluster_3 Resolution start Stability Issue Observed (e.g., discoloration, new HPLC peak) check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage analytical_method Verify Analytical Method (Is it stability-indicating?) start->analytical_method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation If conditions are standard compare_profiles Compare Degradation Profile to Stressed Samples forced_degradation->compare_profiles analytical_method->forced_degradation characterize Characterize Degradants (e.g., LC-MS, NMR) compare_profiles->characterize If unknown peaks are present update_storage Update Storage Protocol (e.g., desiccator, amber vial) compare_profiles->update_storage If degradation pathway is identified characterize->update_storage define_shelf_life Define Shelf-Life and Re-test Date characterize->define_shelf_life

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Potency Enhancement of N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the modification of N-(2-chlorophenyl)-2-phenylpropanamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals engaged in lead optimization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your efforts to enhance compound potency.

Frequently Asked Questions (FAQs)

Q1: Where should I begin modifying the this compound scaffold to improve potency?

A1: The lead optimization process typically begins by systematically exploring the structure-activity relationship (SAR) of the core scaffold.[1] For this compound, the structure can be divided into three primary regions for modification. This iterative process involves making small, targeted changes to the molecule and assessing the impact on biological activity.[2]

  • Region A (2-Chlorophenyl Ring): This region likely interacts with a specific pocket of the target protein. Modifications here can probe steric and electronic requirements.

  • Region B (Phenyl Ring): This area can be modified to explore additional binding interactions or to alter the physicochemical properties of the compound.

  • Region C (Propanamide Linker): The linker's length and rigidity can be crucial for orienting the two aromatic rings correctly within the binding site.

Caption: Key regions for SAR exploration on the this compound scaffold.

Q2: My modifications to the 2-chlorophenyl ring (Region A) are consistently decreasing potency. What should I try next?

A2: A consistent decrease in potency suggests that the 2-chloro substitution may be critical for activity. This could be due to a specific halogen bond interaction or a required electronic effect.

Troubleshooting Steps:

  • Confirm the Hypothesis: Replace the chloro group with a hydrogen atom (des-chloro analog). A significant drop in potency would confirm the importance of the substituent at this position.

  • Explore Other Halogens: Substitute the chlorine with fluorine, bromine, or iodine to probe the effect of halogen size and electronegativity.

  • Positional Isomers: Move the chloro group to the 3- or 4-position of the phenyl ring to understand the spatial requirements of the binding pocket.

  • Bioisosteric Replacements: Replace the chloro group with bioisosteres like a trifluoromethyl (-CF3) or a cyano (-CN) group. These can mimic the electronic properties of the halogen while offering different steric profiles.

Table 1: SAR Data for Modifications in Region A
Compound IDModification (Region A)Target X IC50 (nM)Fold Change vs. Lead
Lead-001 2-Chloro 50 -
ANA-0023-Chloro2505-fold decrease
ANA-0034-Chloro80016-fold decrease
ANA-0042-Fluoro751.5-fold decrease
ANA-0052-Bromo601.2-fold decrease
ANA-0062-Trifluoromethyl451.1-fold improvement
ANA-007Des-chloro (H)>10,000>200-fold decrease

Note: Data is hypothetical and for illustrative purposes.

Q3: How can I improve the aqueous solubility of my new analogs while maintaining potency?

A3: Poor solubility is a common challenge in lead optimization. Improving it often involves adding polar functional groups or reducing the overall lipophilicity of the molecule.

Strategies:

  • Introduce Polar Groups: Add small, polar groups like a hydroxyl (-OH), methoxy (-OCH3), or a small amine to the solvent-exposed regions of the molecule, typically the phenyl ring (Region B).

  • Utilize Nitrogen Heterocycles: Replace the phenyl ring (Region B) with a nitrogen-containing heterocycle like pyridine or pyrimidine. The nitrogen atom can act as a hydrogen bond acceptor, often improving solubility.

  • Reduce Lipophilicity: If modifications have increased the molecule's calculated logP, consider reverting some of them or making alternative changes that add less lipophilicity.

Table 2: Effect of Polar Group Addition on Solubility and Potency
Compound IDModification (Region B)Target X IC50 (nM)Aqueous Solubility (µg/mL)
Lead-001 Unsubstituted Phenyl 50 5
ANA-0084-Methoxy-phenyl6525
ANA-0094-Hydroxy-phenyl8070
ANA-010Pyridin-4-yl5595

Note: Data is hypothetical and for illustrative purposes.

Troubleshooting Guides

Issue: Inconsistent results in the enzyme inhibition assay.

An enzyme inhibition assay is a standard method to measure how a compound affects enzyme activity.[3][4][5] Inconsistent results can derail a project, so careful execution is key.[3][4]

Possible Causes & Solutions:

  • Compound Precipitation: The compound may be crashing out of the solution at the tested concentration.

    • Solution: Visually inspect the wells/cuvettes for precipitate. Determine the compound's kinetic solubility in the assay buffer. If necessary, add a small percentage of a co-solvent like DMSO, but ensure the final concentration does not affect enzyme activity.[3]

  • Enzyme Instability: The enzyme may be degrading over the course of the experiment.

    • Solution: Keep enzyme stocks on ice and use them fresh.[3] Include a "no inhibitor" control at the beginning and end of the experiment to check for a drop in activity over time.

  • Incorrect Reagent Concentrations: Errors in pipetting or stock solution preparation can lead to variability.

    • Solution: Calibrate pipettes regularly. Prepare fresh dilutions of the enzyme, substrate, and inhibitor for each experiment.[3]

  • Improper Controls: Lack of appropriate controls makes it impossible to correctly calculate inhibition.[3][4]

    • Solution: Always include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO, only) to validate the assay's performance.

Assay_Workflow prep Step 1: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) preinc Step 2: Pre-incubate (Enzyme + Inhibitor) prep->preinc start Step 3: Start Reaction (Add Substrate) preinc->start monitor Step 4: Monitor Reaction (e.g., Spectrophotometer) start->monitor analyze Step 5: Analyze Data (Calculate % Inhibition, IC50) monitor->analyze error1 Inconsistent Results? analyze->error1 error1->prep No, Rerun troubleshoot Troubleshoot: - Check Solubility - Verify Enzyme Stability - Confirm Concentrations error1->troubleshoot Yes

Caption: A typical workflow for an enzyme inhibition assay with a troubleshooting loop.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol outlines a standard amide coupling reaction, a common method for synthesizing the target compounds.[6][7]

Materials:

  • Appropriately substituted 2-phenylpropanoic acid derivative

  • Appropriately substituted 2-chloroaniline derivative

  • Coupling reagent (e.g., EDC, HOBt)

  • Organic base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Acid Activation: Dissolve the 2-phenylpropanoic acid derivative (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the 2-chloroaniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DMF.

  • Coupling: Add the aniline solution to the activated acid solution dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-aryl amide.

Protocol 2: In Vitro Enzyme Inhibition Assay for "Target X"

This protocol provides a general method for determining the IC50 value of a test compound against a hypothetical enzyme, "Target X".[3][4][8]

Materials:

  • Purified Target X enzyme

  • Substrate for Target X

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Create serial dilutions of the test compound in assay buffer. The final DMSO concentration in the well should be ≤1%. Prepare solutions of Target X and its substrate at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 2.5 µL of each test compound dilution to the appropriate wells.

    • Include "no inhibitor" (2.5 µL DMSO) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Add 25 µL of the 2x enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Start Reaction: Add 25 µL of the 2x substrate solution to all wells to initiate the reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over a set period (e.g., 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling_Pathway Ligand Upstream Signal Receptor Receptor Activation Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 TargetX Target X (Hypothetical Enzyme) Kinase1->TargetX Product Product TargetX->Product catalyzes Substrate Substrate Substrate->TargetX Response Cellular Response Product->Response Inhibitor N-(2-chlorophenyl) -2-phenylpropanamide Inhibitor->TargetX

Caption: Hypothetical signaling pathway showing inhibition of "Target X" by the lead compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of N-(2-chlorophenyl)-2-phenylpropanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the bioactivity of N-(2-chlorophenyl)-2-phenylpropanamide and its positional isomers, N-(3-chlorophenyl)-2-phenylpropanamide and N-(4-chlorophenyl)-2-phenylpropanamide. Due to a lack of direct comparative studies in the existing literature, this document outlines potential bioactivities based on structurally related compounds and details the experimental protocols necessary to perform a comprehensive comparative analysis.

Introduction

N-phenylpropanamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The position of substituents on the phenyl ring can significantly influence the pharmacological properties of these molecules. This guide focuses on the ortho-, meta-, and para-isomers of N-chlorophenyl-2-phenylpropanamide, providing a roadmap for their synthesis and comparative bioactivity screening. Based on the bioactivities of analogous structures, promising areas for investigation include anticonvulsant and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist activities.[1][2][3][4][5][6]

Synthesis of N-(chlorophenyl)-2-phenylpropanamide Isomers

The synthesis of the title compounds can be achieved via a standard amidation reaction. A general synthetic scheme is presented below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-phenylpropanoyl_chloride 2-phenylpropanoyl chloride amidation Amidation Reaction (e.g., Schotten-Baumann conditions) 2-phenylpropanoyl_chloride->amidation chloroaniline_isomers 2-chloroaniline, 3-chloroaniline, or 4-chloroaniline chloroaniline_isomers->amidation target_compounds This compound N-(3-chlorophenyl)-2-phenylpropanamide N-(4-chlorophenyl)-2-phenylpropanamide amidation->target_compounds Purification

Caption: General synthesis workflow for N-(chlorophenyl)-2-phenylpropanamide isomers.

Comparative Bioactivity Analysis: Data Presentation

The following tables present a template for summarizing key quantitative data from the proposed bioactivity assays.

Table 1: Comparative Anticonvulsant Activity

CompoundMaximal Electroshock (MES) Test (ED₅₀, mg/kg)Pentylenetetrazol (PTZ) Seizure Test (ED₅₀, mg/kg)6 Hz Seizure Test (ED₅₀, mg/kg)In Vitro Neuronal Firing Assay (IC₅₀, µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
N-(3-chlorophenyl)-2-phenylpropanamideExperimental DataExperimental DataExperimental DataExperimental Data
N-(4-chlorophenyl)-2-phenylpropanamideExperimental DataExperimental DataExperimental DataExperimental Data
Phenytoin (Control)Reference DataReference DataReference DataReference Data

Table 2: Comparative TRPV1 Antagonist Activity

CompoundCapsaicin-Induced Ca²⁺ Influx (IC₅₀, µM)Heat-Induced Ca²⁺ Influx (IC₅₀, µM)Acid-Induced Ca²⁺ Influx (IC₅₀, µM)[³H]Resiniferatoxin Binding Assay (Kᵢ, nM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
N-(3-chlorophenyl)-2-phenylpropanamideExperimental DataExperimental DataExperimental DataExperimental Data
N-(4-chlorophenyl)-2-phenylpropanamideExperimental DataExperimental DataExperimental DataExperimental Data
Capsazepine (Control)Reference DataReference DataReference DataReference Data

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Anticonvulsant Activity Assays
  • Animal Model: Adult male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are suspended in 0.5% carboxymethylcellulose and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. Phenytoin is used as a positive control.

  • Procedure: 30 minutes after compound administration, corneal electrodes are placed on the eyes of the mice. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • Endpoint: The ability of the test compound to prevent the tonic hind limb extension phase of the seizure is recorded. The median effective dose (ED₅₀) is calculated.

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat fetuses and cultured on microelectrode array (MEA) plates.

  • Compound Application: After 14 days in vitro, baseline spontaneous neuronal firing is recorded. The test compounds are then added to the culture medium at various concentrations.

  • Data Acquisition: Neuronal firing activity is recorded for 30 minutes post-compound application.

  • Analysis: The concentration-dependent inhibition of neuronal firing frequency and burst firing is quantified. The half-maximal inhibitory concentration (IC₅₀) is determined.

TRPV1 Antagonist Activity Assays
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are used.

  • Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds or a vehicle control for 15-30 minutes. Capsazepine is used as a positive control.

  • TRPV1 Activation and Measurement: The baseline fluorescence is recorded. Capsaicin (a TRPV1 agonist) is then added to the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compounds to inhibit the capsaicin-induced calcium influx is quantified, and the IC₅₀ is calculated.

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by the test compounds.

Anticonvulsant_Pathway Test_Compound N-(chlorophenyl)-2- phenylpropanamide Isomer VGSC Voltage-Gated Sodium Channels Test_Compound->VGSC Inhibition NMDA_Receptor NMDA Receptor Test_Compound->NMDA_Receptor Antagonism Neuronal_Excitability Decreased Neuronal Excitability VGSC->Neuronal_Excitability NMDA_Receptor->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Potential signaling pathways for anticonvulsant activity.

TRPV1_Antagonism_Pathway Test_Compound N-(chlorophenyl)-2- phenylpropanamide Isomer TRPV1_Receptor TRPV1 Receptor Test_Compound->TRPV1_Receptor Antagonism Ca_Influx Decreased Ca²⁺ Influx TRPV1_Receptor->Ca_Influx Inhibition of Nociceptive_Signaling Reduced Nociceptive Signaling Ca_Influx->Nociceptive_Signaling Stimuli Capsaicin / Heat / Protons Stimuli->TRPV1_Receptor Activation

Caption: Signaling pathway for TRPV1 receptor antagonism.

Conclusion

This guide provides a structured approach for the comparative bioactivity assessment of this compound and its isomers. By investigating their potential anticonvulsant and TRPV1 antagonist activities through the detailed experimental protocols, researchers can elucidate the structure-activity relationships conferred by the chlorine substitution pattern. The provided templates for data presentation and the visualization of potential signaling pathways are intended to facilitate a comprehensive and objective comparison, ultimately aiding in the identification of promising lead compounds for further drug development.

References

Experimental Validation of a Biological Target for N-(2-chlorophenyl)-2-phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific biological target of N-(2-chlorophenyl)-2-phenylpropanamide has not been definitively identified in publicly available scientific literature. This guide, therefore, presents a hypothetical experimental validation framework using the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel as a plausible, illustrative target. The selection of TRPM3 is based on the structural class of the compound and its potential to interact with ion channels, a common target for novel therapeutics. This document serves as a comprehensive template for researchers to design and execute experiments to identify and validate the biological target of this compound and similar novel chemical entities.

Introduction

The identification and validation of a biological target are critical milestones in the drug discovery and development pipeline. This process confirms that a compound's therapeutic effects are mediated through a specific molecular entity, providing a foundation for mechanism-of-action studies, biomarker development, and clinical trial design. This guide outlines a comparative framework for the experimental validation of the biological target of this compound, with a focus on the TRPM3 ion channel as a case study.

TRPM3 is a calcium-permeable non-selective cation channel expressed in various tissues, including sensory neurons, and is implicated in pain sensation and inflammation. Its activity can be modulated by a range of chemical compounds, making it a relevant target for pharmacological intervention.

Comparative Data of Known TRPM3 Modulators

The following tables summarize the quantitative data for well-characterized TRPM3 agonists and antagonists. These values provide a benchmark for assessing the potential potency and efficacy of this compound should it interact with this target.

Table 1: Comparative Potency of TRPM3 Agonists

CompoundAgonist/AntagonistEC50 (µM)Cell TypeAssay Type
Pregnenolone SulfateAgonist1.56 - 3.0[1][2]HEK-TRPM3Calcium Imaging
CIM0216Agonist0.77[1][3]HEK-TRPM3Calcium Imaging

Table 2: Comparative Potency of TRPM3 Antagonists

CompoundAgonist/AntagonistIC50 (µM)Cell TypeAssay Type
IsosakuranetinAntagonist0.05HEK-TRPM3Calcium Imaging
ProgesteroneAntagonist~10 (at 1.56 µM PregS)HEK-TRPM3Calcium Imaging
PrimidoneAntagonist~0.6HEK-TRPM3Calcium Influx Assay
OnonetinAntagonist0.2 - 2-Electrophysiology

Experimental Protocols

The following are detailed methodologies for key experiments to validate TRPM3 as a biological target.

Intracellular Calcium Imaging Assay

This assay is a primary screening method to assess whether a compound modulates TRPM3 activity by measuring changes in intracellular calcium concentration.

a. Cell Culture and Reagents:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM3 (HEK-TRPM3).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) as the extracellular buffer.

  • TRPM3 agonist (e.g., Pregnenolone Sulfate or CIM0216).

  • This compound and other test compounds.

b. Procedure:

  • Seed HEK-TRPM3 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to a stock concentration of 1 mM. Mix with an equal volume of 20% Pluronic F-127. Dilute this mixture in HBSS to a final working concentration of 2-5 µM.

  • Wash the cells twice with HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes.

  • Wash the cells three times with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Acquire baseline fluorescence readings using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm).

  • Add this compound at various concentrations to test for agonistic activity. To test for antagonistic activity, pre-incubate the cells with the compound for 10-15 minutes before adding a known TRPM3 agonist (e.g., EC80 concentration of Pregnenolone Sulfate).

  • Monitor fluorescence changes in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for validating ion channel modulators.

a. Cell Culture and Solutions:

  • HEK-TRPM3 cells cultured on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

b. Procedure:

  • Place a coverslip with adherent HEK-TRPM3 cells in the recording chamber on the stage of an inverted microscope.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply voltage ramps or steps to elicit TRPM3 currents.

  • Perfuse the external solution containing this compound to assess its effect on the TRPM3 currents. For antagonism studies, co-apply with a known TRPM3 agonist.

  • Record and analyze the resulting currents using appropriate software.

Visualizations

Signaling Pathway of TRPM3 Activation

TRPM3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Pregnenolone Sulfate, CIM0216) TRPM3 TRPM3 Channel Agonist->TRPM3 Activates Antagonist Antagonist (e.g., Isosakuranetin) Antagonist->TRPM3 Inhibits Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Mediates Downstream Downstream Signaling Cascades (e.g., PKC, ERK) Ca_influx->Downstream Activates Gene_expression Changes in Gene Expression Downstream->Gene_expression Leads to

Caption: Simplified signaling pathway of TRPM3 channel activation and inhibition.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_screening Primary Screening cluster_validation Electrophysiological Validation cluster_selectivity Selectivity Profiling cluster_moi Mechanism of Action Calcium_Assay Intracellular Calcium Imaging (e.g., Fluo-4) Hit_Identified Hit Identification Calcium_Assay->Hit_Identified Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Selectivity_Screen Screening against a panel of other ion channels (e.g., other TRP channels) Patch_Clamp->Selectivity_Screen Assess selectivity SAR Structure-Activity Relationship Studies Selectivity_Screen->SAR Target_Validated Validated Target SAR->Target_Validated Start Novel Compound (this compound) Start->Calcium_Assay Hit_Identified->Patch_Clamp Confirm activity

References

Structure-Activity Relationship (SAR) of N-(2-chlorophenyl)-2-phenylpropanamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-chlorophenyl)-2-phenylpropanamide derivatives and related analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering insights into how structural modifications influence biological activity. The data presented is compiled from various studies on related chemical scaffolds, providing a broader context for understanding the SAR of this class of compounds.

Comparative Analysis of Antibacterial Activity

Compound IDN-Aryl SubstitutionMIC (µM) against S. aureus
1b 2-fluorophenyl> 64
1c 3-fluorophenyl> 64
1e 2-chlorophenyl32
1h 2-(trifluoromethyl)phenyl32
1l 2,4-difluorophenyl> 64
1o 2,5-dichlorophenyl16

Data sourced from a study on chlorinated N-arylcinnamamides[1].

From this data, we can infer preliminary structure-activity relationships for the N-phenyl ring:

  • Position of Halogen: A chloro group at the 2-position (ortho) of the N-phenyl ring (compound 1e ) confers moderate antibacterial activity (MIC = 32 µM)[1].

  • Effect of Multiple Halogens: The introduction of a second chloro group at the 5-position (compound 1o ) enhances the activity, halving the MIC to 16 µM[1]. This suggests that increasing the lipophilicity and electron-withdrawing nature of the N-phenyl ring may be beneficial for antibacterial potency in this scaffold.

  • Fluorine Substitution: In contrast, single fluorine substitutions at the 2- or 3-position (1b , 1c ) or a difluoro substitution at the 2,4-positions (1l ) resulted in a loss of activity (MIC > 64 µM)[1].

  • Trifluoromethyl Group: A trifluoromethyl group at the 2-position (1h ) resulted in activity comparable to the 2-chloro analog (1e )[1].

Experimental Protocols

Synthesis of (2E)-N-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide (1e)

A mixture of 4-chlorocinnamic acid (1.0 mmol) and 2-chloroaniline (1.0 mmol) was suspended in dry chlorobenzene (6.0 mL) at ambient temperature. Phosphorus trichloride (0.5 mmol) was added dropwise. The reaction mixture was then heated in a microwave reactor at 130 °C for 40 minutes. After cooling to 40 °C, the solvent was removed under reduced pressure. The resulting residue was washed with hydrochloric acid and water. The crude product was recrystallized from ethanol to yield the final compound[1].

reagent1 4-chlorocinnamic acid reaction Reaction Mixture reagent1->reaction reagent2 2-chloroaniline reagent2->reaction catalyst PCl3 Chlorobenzene catalyst->reaction conditions Microwave 130°C, 40 min workup Solvent removal Washing (HCl, H2O) Recrystallization (Ethanol) conditions->workup Processing product (2E)-N-(2-Chlorophenyl)-3- (4-chlorophenyl)prop-2-enamide workup->product Purification reaction->conditions Heating cluster_sar General SAR Observations for N-Phenylpropanamides cluster_activity Resulting Biological Activity core This compound Scaffold r1 R1: 2-Phenyl Ring - Fluoro substitution can increase potency (e.g., TRPV1 antagonists). core->r1 Modification at r2 R2: Propanamide Methyl Group - Stereochemistry is often critical for activity. core->r2 Modification at r3 R3: N-Phenyl Ring - Ortho-chloro is tolerated. - Additional chloro groups can enhance activity. - Fluoro substitution may decrease activity. core->r3 Modification at activity Modulated Potency and Selectivity (e.g., Antibacterial, Antagonist) r1->activity r2->activity r3->activity

References

A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Characterization: Establishing a Reproducible Baseline

The reproducibility of any study involving a synthesized compound begins with the consistency of its preparation and the rigorous confirmation of its identity and purity. While a specific, detailed synthesis protocol for N-(2-chlorophenyl)-2-phenylpropanamide is not available in the provided search results, a general and reliable method for the synthesis of similar N-aryl amides can be inferred from the synthesis of related compounds.

A common synthetic route involves the acylation of an aniline derivative with a propanoyl chloride. For this compound, this would involve the reaction of 2-chloroaniline with 2-phenylpropanoyl chloride.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of N-phenylpropanamides, which is crucial for ensuring reproducible results.

G cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Reactants 2-Chloroaniline + 2-Phenylpropanoyl Chloride Reaction Amide Coupling Reaction (e.g., in an inert solvent with a base) Reactants->Reaction Workup Aqueous Workup (e.g., washing with diluted acid and base) Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Assessment Structure_Confirmation Structural Confirmation (e.g., NMR, MS, IR) Purity_Assessment->Structure_Confirmation Physical_Properties Physical Properties (e.g., Melting Point) Structure_Confirmation->Physical_Properties

A generalized workflow for the synthesis and characterization of N-phenylpropanamides.
Key Experimental Protocols

General Synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide:

A representative synthesis for a related compound involves the reaction of an amine with an acyl chloride[1]:

  • Dissolution: The amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) is dissolved in a suitable solvent like dichloromethane.

  • Addition of Acyl Chloride: An equimolar amount of the acyl chloride (e.g., 2-(4-isobutylphenyl)propanoyl chloride) is added to the solution.

  • Base Addition: A base, such as triethylamine, is added to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: The reaction progress is monitored, typically by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is washed sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate or sodium carbonate, and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, for instance, by column chromatography or recrystallization.

Note: The specific reagents and conditions (solvent, temperature, reaction time) should be meticulously documented to ensure reproducibility.

Analytical Methods for Reproducible Characterization

Consistent and thorough analytical characterization is paramount for verifying the outcome of a synthesis and ensuring that the material used in subsequent experiments is identical. Various analytical techniques are employed for this purpose[2].

Analytical TechniquePurposeKey Parameters to Standardize for Reproducibility
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification.Mobile phase composition, flow rate, column type and temperature, detector wavelength.
Mass Spectrometry (MS) Confirmation of molecular weight.Ionization source (e.g., ESI, APCI), mass analyzer settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Solvent, spectrometer frequency, relaxation delays, number of scans.
Infrared (IR) Spectroscopy Identification of functional groups.Sample preparation method (e.g., KBr pellet, thin film).
Melting Point Analysis Assessment of purity.Heating rate.

Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often necessary for the sensitive detection and quantification of the target compound and any impurities[2][3].

Comparative Data of Related Compounds

While specific experimental data for this compound is scarce in the provided results, data from analogous compounds can provide a useful reference point for researchers to compare their own findings.

Table 1: Physicochemical and Spectroscopic Data of Related N-Aryl Amides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Analytical DataReference
(2E)-N-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamideC15H11Cl2NO292.16195-196IR (cm⁻¹): 3270 (N-H), 1654 (C=O), 1621 (C=C). ¹H-NMR (DMSO-d₆) δ: 9.69 (s, 1H, NH). HR-MS: m/z 290.0140 [M-H]⁻.[4]
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamideC21H26ClNO343.9Not Reported¹H-NMR δ: 7.97 (t, NH).[1]
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC18H15ClF2N4O376.79Not ReportedIC₅₀: 7.48 mg L⁻¹ against Rhizoctonia solani.[5]
N-(3-chlorophenyl)-2-phenylthiopropanamideC15H14ClNOS291.8Not Reported-[6]

Factors Influencing Experimental Reproducibility

Several factors can impact the reproducibility of experimental results. Careful control and documentation of these variables are essential.

Signaling Pathway for Reproducibility Challenges

cluster_input Experimental Inputs cluster_output Experimental Outputs cluster_analysis Analysis & Interpretation Reagents Reagent Quality Purity, Stereochemistry Yield Product Yield Reagents->Yield Conditions Reaction Conditions Temperature, Time, Atmosphere Conditions->Yield Protocols Protocol Adherence SOPs, Documentation Protocols->Yield Purity Product Purity Yield->Purity Bioactivity Biological Activity Purity->Bioactivity Instrumentation Instrument Calibration Data_Processing Data Analysis Methods Instrumentation->Data_Processing Data_Processing->Bioactivity

Key factors influencing the reproducibility of experimental outcomes.

Conclusion and Recommendations

Achieving high reproducibility for experiments involving this compound requires a systematic approach. While direct comparative studies on its reproducibility are lacking, researchers can significantly enhance the consistency of their results by:

  • Adopting and meticulously documenting standardized synthesis and purification protocols.

  • Performing comprehensive analytical characterization (NMR, MS, HPLC) to confirm the identity and purity of each batch.

  • Referencing data from structurally similar compounds as a benchmark for expected outcomes.

  • Carefully controlling and reporting all experimental variables, including reagent sources and grades, reaction conditions, and analytical parameters.

By following these guidelines, the scientific community can build a more robust and reliable body of data for this compound and related compounds, paving the way for more consistent and impactful research and development.

References

A Comparative Guide to Commercially Available Analogs of N-(2-chlorophenyl)-2-phenylpropanamide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of commercially available analogs of the novel compound N-(2-chlorophenyl)-2-phenylpropanamide. Due to the limited public data on the specified molecule, this guide focuses on structurally related, commercially available compounds, offering insights into their properties and potential applications.

Comparison of Structural Analogs

To provide a clear overview, the following tables summarize the properties of commercially available analogs categorized by their core structural similarities to this compound.

Table 1: N-(Chlorophenyl) Amide Analogs
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Biological ActivityCommercial Availability
N-(2-chlorophenyl)acetamide C8H8ClNO169.61Organic synthesis intermediate.[1]Yes
N-(4-chlorophenyl)benzamide C13H10ClNO231.68Not specifiedYes[2]
N-(4-chlorophenyl)-2-(propylamino)acetamide C11H15ClN2O226.70Potential antioxidant and anti-inflammatory properties.[3]Yes
Table 2: 2-Phenylpropanamide Analogs
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Biological ActivityCommercial Availability
2-Phenylpropanamide C9H11NO149.19Has shown anti-inflammatory activity in animal models and acts as a metalloprotease inhibitor.[4]Yes[5]
(S)-2-Phenylpropanamide C9H11NO149.19Chiral building block for asymmetric synthesis.[6]Yes
2-Methyl-2-phenylpropanamide C10H13NO163.22Not specifiedDiscontinued, but previously available.[7]

Experimental Protocols

For researchers interested in evaluating the biological activity of these or newly synthesized analogs, the following are detailed methodologies for key experiments.

General Synthesis of N-Aryl Amides

A common method for synthesizing N-aryl amides involves the reaction of an activated carboxylic acid derivative with an appropriate amine.[8]

Protocol:

  • Activation of Carboxylic Acid: A carboxylic acid (e.g., 2-phenylpropanoic acid) is converted to a more reactive acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically stirred at room temperature until the evolution of gas ceases.

  • Amide Formation: The resulting acyl chloride is then added dropwise to a solution of the desired aniline (e.g., 2-chloroaniline) in a suitable solvent, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid, dilute base, and brine. The organic layer is then dried over a desiccant (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel amide compounds.

G General Workflow for Amide Synthesis and Screening cluster_synthesis Synthesis cluster_screening Screening cluster_development Further Development start Starting Materials (Carboxylic Acid, Amine) step1 Acyl Chloride Formation start->step1 Thionyl Chloride step2 Amide Coupling Reaction step1->step2 Amine, Base step3 Work-up and Purification step2->step3 product Pure Amide Compound step3->product screen1 In vitro Assay 1 (e.g., Enzyme Inhibition) product->screen1 screen2 In vitro Assay 2 (e.g., Receptor Binding) product->screen2 screen3 Cell-based Assay (e.g., Cytotoxicity) product->screen3 analysis Data Analysis and Hit Identification screen1->analysis screen2->analysis screen3->analysis lead_opt Lead Optimization analysis->lead_opt in_vivo In vivo Studies lead_opt->in_vivo

Caption: A generalized workflow for the synthesis and screening of novel amide compounds.

In Vitro Anti-inflammatory Assay: Inhibition of Cyclooxygenase (COX) Enzymes

Given that some analogs exhibit anti-inflammatory properties, a COX inhibition assay is a relevant screening method.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme and a chromogenic substrate. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

The following diagram illustrates a potential signaling pathway involving COX enzymes, which are targets for many anti-inflammatory drugs.

G Simplified Pro-inflammatory Signaling Pathway cluster_inhibition Inhibition by Analogs stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Amide Analog inhibitor->cox

Caption: A simplified diagram of the cyclooxygenase (COX) inflammatory pathway.

Conclusion

While direct experimental data for this compound remains elusive, a comparative analysis of its commercially available structural analogs provides a valuable starting point for researchers. The N-(chlorophenyl) amide and 2-phenylpropanamide motifs are present in compounds with documented biological activities, particularly in the area of inflammation. The provided experimental protocols offer a framework for the synthesis and evaluation of novel derivatives. Further research into this chemical space could lead to the discovery of new therapeutic agents.

References

Benchmarking the Performance of N-(2-chlorophenyl)-2-phenylpropanamide in Different Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different assay formats for evaluating the performance of N-(2-chlorophenyl)-2-phenylpropanamide as a potential inhibitor of α-amylase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[1][2][3][4] The content herein is designed to assist researchers in selecting the most appropriate assay for their specific needs, presenting hypothetical performance data for this compound against the well-characterized α-amylase inhibitor, Acarbose.

Introduction to this compound and its Therapeutic Rationale

This compound is a novel synthetic compound with a chemical structure suggestive of potential biological activity. While specific data for this compound is not extensively available in the public domain, its structural motifs warrant investigation into its enzyme inhibitory potential. One of the key therapeutic strategies for managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase.[2][4][5][6] By slowing the breakdown of complex carbohydrates into simple sugars, α-amylase inhibitors can help to regulate blood glucose levels.[2][4] This guide explores the methodologies to assess the inhibitory potency of this compound against α-amylase.

Comparative Performance Data

To illustrate the benchmarking process, the following tables summarize hypothetical quantitative data for this compound in comparison to the established α-amylase inhibitor, Acarbose.

Table 1: IC₅₀ Values for α-Amylase Inhibition

CompoundColorimetric Assay (IC₅₀, µM)Fluorescence Polarization Assay (IC₅₀, µM)
This compound15.812.5
Acarbose18.6[7]20.1

Table 2: Kinetic Parameters of α-Amylase Inhibition

CompoundInhibition TypeKᵢ (µM)
This compoundCompetitive8.2
AcarboseCompetitive10.5

Table 3: Assay Format Comparison

FeatureColorimetric AssayFluorescence Polarization Assay
Principle Measures the change in absorbance of a chromogenic substrate upon enzymatic activity.Measures the change in polarization of fluorescently labeled substrate upon cleavage by the enzyme.[8][9]
Throughput Moderate to HighHigh
Sensitivity GoodExcellent
Interference Potential for interference from colored compounds.Less prone to interference from colored or fluorescent compounds.[9]
Cost LowerHigher
Ease of Use Relatively simple "mix-and-read" format.Homogeneous "mix-incubate-measure" format, easily automated.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro α-Amylase Inhibition Assay (Colorimetric Method)

This protocol is adapted from standard colorimetric assays for α-amylase activity.[10][11][12]

Materials:

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • This compound

  • Acarbose (positive control)

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and Acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of different concentrations of the test compound or Acarbose.

  • Add 50 µL of α-amylase solution (2 units/mL) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of starch solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate at 100°C for 10 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Fluorescence Polarization (FP) α-Amylase Inhibitor Screening Assay

This protocol is based on commercially available fluorescence polarization assay kits.[8][9]

Materials:

  • Human salivary α-amylase

  • This compound

  • Acarbose (positive control)

  • Fluorescently labeled amylose substrate

  • Assay buffer

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound and Acarbose in the assay buffer.

  • In a 384-well plate, add 10 µL of the test compound or Acarbose.

  • Add 20 µL of the α-amylase solution to each well.

  • Add 20 µL of the fluorescently labeled amylose substrate to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation at 485 nm and emission at 520 nm.[8]

  • An increase in fluorescence polarization is indicative of enzyme inhibition.

Visualizations

Signaling Pathway of α-Amylase Action and Inhibition

alpha_amylase_pathway Starch Starch (Complex Carbohydrate) Oligosaccharides Oligosaccharides (Maltose, Maltotriose) Starch->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Further Digestion (by α-glucosidase) Bloodstream Bloodstream Absorption Glucose->Bloodstream AlphaAmylase α-Amylase AlphaAmylase->Starch Acts on Inhibitor N-(2-chlorophenyl)-2- phenylpropanamide (Inhibitor) Inhibitor->AlphaAmylase Inhibits

Caption: Mechanism of α-amylase action and its inhibition.

Experimental Workflow for α-Amylase Inhibition Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis CompoundPrep Prepare Test Compound (this compound) and Control (Acarbose) Dilutions Incubation1 Incubate Compound with Enzyme CompoundPrep->Incubation1 EnzymePrep Prepare α-Amylase Solution EnzymePrep->Incubation1 SubstratePrep Prepare Substrate Solution (Starch or Fluorescent Amylose) Reaction Initiate Reaction with Substrate SubstratePrep->Reaction Incubation1->Reaction Incubation2 Incubate for Reaction to Proceed Reaction->Incubation2 Termination Terminate Reaction (Colorimetric Assay) Incubation2->Termination Measurement Measure Signal (Absorbance or Fluorescence Polarization) Incubation2->Measurement Fluorescence Polarization Termination->Measurement Colorimetric Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation DataAnalysis Data Analysis and Comparison Calculation->DataAnalysis

Caption: General workflow for in vitro α-amylase inhibition assays.

References

Head-to-Head Comparison: N-(2-chlorophenyl)-2-phenylpropanamide and Ibuprofen in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative framework for evaluating the biological activity of N-(2-chlorophenyl)-2-phenylpropanamide against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. As of the date of this publication, there is no publicly available experimental data detailing the biological activity of this compound. The data for this compound is therefore listed as "Not Available" (N/A). This document serves as a template for how such a comparison should be structured once experimental data is generated.

Introduction

This compound is a synthetic compound featuring a propanamide scaffold, a structural motif present in the profen class of NSAIDs. Its structural similarity to compounds like Ibuprofen suggests a potential for anti-inflammatory activity, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, primarily COX-1 and COX-2, are key mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2]

Ibuprofen is a widely used NSAID that acts as a non-selective inhibitor of both COX-1 and COX-2.[3] By inhibiting these enzymes, Ibuprofen effectively reduces pain, fever, and inflammation. However, the concurrent inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects.[4] Consequently, the evaluation of novel compounds for their selective inhibition of the inducible COX-2 isoform is a key area of research in the development of safer anti-inflammatory agents.[5]

This guide presents a head-to-head comparison of this compound with Ibuprofen, focusing on their potential inhibitory activity against COX-1 and COX-2.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of Ibuprofen against COX-1 and COX-2. The corresponding data for this compound would be determined using similar assays.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1Not AvailableNot Available
COX-2Not Available
Ibuprofen COX-113[3][6][7]0.035[3][6]
COX-2370[3][6][7]
(S)-(+)-Ibuprofen (Dexibuprofen) COX-12.92.64
COX-21.1

Note: Ibuprofen is typically administered as a racemic mixture. The S-(+)-enantiomer, Dexibuprofen, is the more active form.[3]

Signaling Pathway

The diagram below illustrates the signaling pathway of the cyclooxygenase enzymes, which are the primary targets for NSAIDs like Ibuprofen.

COX_Pathway Cyclooxygenase (COX) Signaling Pathway Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimuli (e.g., injury) Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Synthases Isomerases/Synthases Prostaglandin_H2->Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes Thromboxanes (TXA2) Prostacyclins Prostacyclins (PGI2) PLA2->Arachidonic_Acid releases COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Synthases->Prostaglandins Synthases->Thromboxanes Synthases->Prostacyclins Ibuprofen Ibuprofen / this compound Ibuprofen->COX1 Ibuprofen->COX2

Caption: The COX pathway converts arachidonic acid to prostaglandins, thromboxanes, and prostacyclins.

Experimental Protocols

The following is a detailed methodology for a typical in vitro COX inhibition assay used to determine the IC50 values of test compounds.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound and Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride solution (to stop the reaction)

  • 96-well microplate

  • Incubator

  • Plate reader for detection (method-dependent, e.g., colorimetric or fluorometric)

Procedure:

  • Enzyme Preparation: The recombinant COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

  • Compound Preparation: A series of dilutions of the test compounds are prepared in the solvent.

  • Reaction Setup: In a 96-well plate, the reaction buffer, heme, and enzyme solution are added to each well.

  • Inhibitor Incubation: The diluted test compounds are added to the wells and incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[8] Control wells contain the solvent without the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well. The plate is incubated for a specific time (e.g., 2 minutes at 37°C).[8]

  • Reaction Termination: The reaction is stopped by adding a stannous chloride solution.

  • Detection: The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[9]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the in vitro COX inhibition assay.

Experimental_Workflow In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Solution (COX-1 or COX-2) Add_Reagents Add Buffer, Heme, and Enzyme to 96-well plate Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of Test Compound Incubate_Inhibitor Add Test Compound and Incubate Prep_Inhibitor->Incubate_Inhibitor Add_Reagents->Incubate_Inhibitor Initiate_Reaction Add Arachidonic Acid and Incubate Incubate_Inhibitor->Initiate_Reaction Terminate_Reaction Stop Reaction with Stannous Chloride Initiate_Reaction->Terminate_Reaction Detect_Product Quantify Prostaglandin (e.g., EIA, Fluorometry) Terminate_Reaction->Detect_Product Calculate_Inhibition Calculate % Inhibition Detect_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of a test compound against COX enzymes.

Conclusion

This guide outlines the necessary framework for a direct comparison of this compound with the established NSAID, Ibuprofen. While the structural characteristics of this compound suggest a potential for COX inhibition, experimental validation is required. The provided data for Ibuprofen serves as a benchmark for such future studies. The experimental protocols and workflows described herein offer a standardized approach to generate the necessary data to fully elucidate the therapeutic potential and selectivity profile of this compound as a potential anti-inflammatory agent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of N-(2-chlorophenyl)-2-phenylpropanamide, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety protocols. Personal protective equipment (PPE) is mandatory when handling this substance to minimize exposure risks.

Hazard Identification and Recommended Personal Protective Equipment

Hazard ClassificationDescriptionRecommended PPE
Skin Irritation Causes skin irritation.[1][2]Protective gloves (chemical impermeable)[3]
Eye Irritation Causes serious eye irritation.[1][2]Tightly fitting safety goggles with side-shields[3]
Respiratory Irritation May cause respiratory irritation.[1]Use in a well-ventilated area; respiratory protection may be needed if dust or aerosols are generated.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]Prevent entry into drains and waterways.[2]
Combustibility Combustible solid.Keep away from heat, sparks, and open flames.

Standard Operating Procedure for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to mitigate risks to personnel and the environment.

Experimental Protocol: Chemical Waste Disposal

  • Waste Collection:

    • Place all solid waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) into a designated, clearly labeled, and sealable hazardous waste container.

    • For liquid solutions, use a dedicated, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the container tightly closed when not in use.

    • Store the waste container in a cool, well-ventilated area, away from heat sources and incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate personnel to a safe area.[3]

    • Ensure adequate ventilation.[3]

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[2][4]

    • For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to contain the spill. Collect the absorbed material and place it into the hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Dispose of the contents and container in accordance with all local, state, and federal regulations.[4]

    • Do not dispose of this compound down the drain or in general waste.[2]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe handling Perform Laboratory Work ppe->handling spill Spill Occurs? handling->spill No handling->spill waste_gen Generate Chemical Waste handling->waste_gen cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste spill->cleanup Yes spill->waste_gen No waste_collection Segregate and Collect Waste in Labeled, Sealed Container cleanup->waste_collection waste_gen->waste_collection storage Store Waste Container Securely waste_collection->storage disposal Arrange for Professional Disposal via Licensed Contractor storage->disposal end End of Process disposal->end

Caption: Workflow for handling and disposal of this compound.

References

Personal protective equipment for handling N-(2-chlorophenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for N-(2-chlorophenyl)-2-phenylpropanamide is not available, related compounds are known to cause skin and eye irritation. Therefore, a cautious approach is necessary, assuming the compound may be hazardous upon contact, inhalation, or ingestion. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before each use. Double gloving is recommended. - Protective Clothing: A disposable gown or a lab coat made of a low-permeability material. Ensure cuffs are tucked into gloves.To prevent skin contact, which may cause irritation. Impervious clothing protects against spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder outside of a certified chemical fume hood or glove box.To prevent inhalation of the powder, which may cause respiratory tract irritation.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a containment enclosure.

    • Use anti-static weigh boats or paper to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating airborne dust.

  • Experimental Use:

    • When adding the compound to solvents or reaction mixtures, do so slowly and carefully to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Decontaminate all equipment used.

De-gowning Procedure:

  • Remove outer gloves and dispose of them in the designated hazardous waste container.

  • Remove the lab coat or gown by rolling it outwards and dispose of it appropriately.

  • Remove the face shield or goggles.

  • Remove inner gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and cleaning materials, must be disposed of as hazardous chemical waste.

    • Place these items in a designated, sealed hazardous waste container.

  • Regulatory Compliance:

    • All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow a pre-defined emergency procedure to ensure a safe and effective response.

Chemical_Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major use_kit Use Spill Kit to Contain and Absorb small_spill->use_kit ehs_response Activate Emergency Response (Contact EHS/Emergency Services) large_spill->ehs_response cleanup Clean and Decontaminate Area use_kit->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose report Report Incident to EHS dispose->report ehs_response->report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.